molecular formula C18H13ClFN3O2 B4513019 N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Cat. No.: B4513019
M. Wt: 357.8 g/mol
InChI Key: ZITHEZGOLHUFSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone derivative characterized by a 6-oxopyridazin-1(6H)-yl core substituted with a 2-fluorophenyl group at position 2. The acetamide linkage connects this heterocyclic system to a 2-chlorophenyl moiety.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[3-(2-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O2/c19-13-6-2-4-8-16(13)21-17(24)11-23-18(25)10-9-15(22-23)12-5-1-3-7-14(12)20/h1-10H,11H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZITHEZGOLHUFSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific solvents, temperatures, and sometimes the use of catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

Synthesis Overview

The synthesis of N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions, including:

  • Formation of the Pyridazinone Core : Cyclization of hydrazine derivatives with diketones.
  • Introduction of Fluorophenyl Group : Nucleophilic aromatic substitution with fluorobenzene derivatives.
  • Acetylation : Acetylation using acetic anhydride or acetyl chloride in the presence of a catalyst like pyridine.

Medicinal Chemistry

This compound has been studied for its potential as a pharmaceutical compound, particularly for its antimicrobial and anticancer properties . Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines, making it a candidate for further development in cancer therapy.

The compound's biological activity is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in disease pathways. Studies have detailed its mechanisms of action, which include:

  • Modulation of enzyme activity.
  • Inhibition of cell proliferation in cancer models.

Material Science

This compound serves as a building block for synthesizing more complex materials. Its unique chemical structure allows for modifications that can enhance the properties of polymers and other materials used in industrial applications.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on human breast cancer cells. The results showed significant inhibition of cell growth at micromolar concentrations, suggesting its potential as a lead compound for developing new anticancer agents.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial activity of this compound against various bacterial strains. The findings indicated that it exhibited moderate to strong antibacterial effects, particularly against Gram-positive bacteria, highlighting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism by which N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved can vary depending on the context of its use, but typically involve binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Key Observations:

Replacement of the 2-chlorophenyl with a pyridinyl group () introduces a basic nitrogen, which could improve solubility but reduce lipophilicity .

Synthetic Yields: Dichloro-substituted pyridazinones () achieved higher yields (79%) due to optimized coupling conditions, whereas antipyrine hybrids () showed lower yields (42–62%), likely due to steric complexity .

Pharmacological Potential: Analogs with acetylcholinesterase inhibition activity (e.g., ZINC08993868 in ) share acetamide linkers and aromatic substituents, suggesting the target compound may exhibit similar properties .

Biological Activity

N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide, identified by its CAS number 1224165-29-0, is a compound belonging to the class of pyridazinone derivatives. This article explores its biological activity, focusing on its potential anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H13ClFN3O2C_{18}H_{13}ClFN_{3}O_{2} with a molecular weight of approximately 357.8 g/mol. The compound features a pyridazinone core with substituents that enhance its biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₃ClFN₃O₂
Molecular Weight357.8 g/mol
CAS Number1224165-29-0

Anticancer Properties

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound was evaluated using the MTT assay against various cancer cell lines, including:

  • C6 (Rat brain glioma)
  • A549 (Human lung adenocarcinoma)
  • MCF-7 (Human breast adenocarcinoma)
  • HT-29 (Human colorectal adenocarcinoma)

The results indicated significant cytotoxic effects on these cancer cell lines, suggesting that the compound may selectively target cancerous cells while exhibiting lower toxicity towards normal cells like NIH3T3 (mouse embryo fibroblast) .

The proposed mechanism involves the interaction of this compound with specific molecular targets. It is believed to modulate the activity of certain enzymes or receptors involved in cancer progression. The compound's structure allows it to bind effectively to these targets, leading to inhibition of tumor growth and induction of apoptosis in cancer cells .

Case Studies and Research Findings

  • Synthesis and Evaluation : A study synthesized various derivatives of pyridazinone compounds, including this compound, and evaluated their anticancer activity. The findings demonstrated that modifications in substituent groups significantly influenced their biological activity .
  • Selectivity and Toxicity : In comparative studies, the selectivity index of this compound was assessed. The compound showed a higher selectivity for cancer cells compared to normal cells, indicating a favorable therapeutic window .

Q & A

Q. What are the key synthetic strategies for preparing N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide?

The synthesis typically involves coupling a pyridazinone intermediate with a substituted acetamide. For example:

  • Step 1 : React a halogenated pyridazinone (e.g., 3-(2-fluorophenyl)-6-oxopyridazine) with a chloroacetamide derivative using a condensing agent like DCC or EDCI in THF or DCM.
  • Step 2 : Purify via column chromatography (e.g., DCM-MeOH gradients) to isolate the product. Yields can vary (42–79%) depending on substituent reactivity and solvent choice .
  • Characterization : Confirm structure using 1H^1H-NMR (e.g., δ 4.83 ppm for pyridazine-CH2_2), IR (C=O stretches at 1660–1700 cm1^{-1}), and HRMS .

Q. How can researchers validate the structural integrity of this compound?

Use a combination of spectroscopic and computational methods:

  • 1H^1H-NMR : Identify aromatic protons (δ 6.8–7.5 ppm), acetamide NH (δ 7.9–8.0 ppm), and pyridazine-CH2_2 (δ 4.8–5.0 ppm) .
  • IR Spectroscopy : Detect carbonyl stretches (C=O at ~1660–1700 cm1^{-1}) and NH bending (~3300 cm1^{-1}) .
  • DFT Calculations : Compare experimental spectra with theoretical models (e.g., B3LYP/6-31G*) to verify electronic environments .

Q. What are the recommended protocols for solubility and stability testing?

  • Solubility : Test in DMSO (primary solvent for assays), followed by aqueous buffers (pH 4–9) with <1% DMSO. Use dynamic light scattering to detect aggregation .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC. Pyridazinones are prone to hydrolysis under acidic/basic conditions .

Advanced Research Questions

Q. How can reaction yields be optimized for analogs with bulky substituents?

  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes at 100°C vs. 24 hours reflux) to minimize side reactions .
  • Catalytic systems : Use Pd(OAc)2_2/Xantphos for Buchwald-Hartwig couplings of hindered aryl groups, improving yields from 42% to 68% .
  • Byproduct mitigation : Add molecular sieves to absorb water in condensation reactions, reducing ester/amide byproducts .

Q. What computational approaches are suitable for predicting binding modes of this compound?

  • Molecular docking : Use AutoDock Vina with protein targets (e.g., PRMT5 or inflammatory enzymes) and validate via MD simulations (NAMD/GROMACS) .
  • Pharmacophore modeling : Identify critical interactions (e.g., H-bonding with pyridazinone-O, hydrophobic contacts with chlorophenyl) using Schrödinger’s Phase .

Q. How can researchers resolve contradictions in SAR studies for pyridazinone-acetamide hybrids?

  • Case study : If a 2-fluorophenyl substituent shows lower activity than 4-fluorophenyl analogs:
  • Hypothesis : Steric hindrance or electronic effects reduce target engagement.
  • Validation : Synthesize analogs with meta/para-F substituents and compare IC50_{50} values in enzyme assays. Use X-ray crystallography to confirm binding poses .

Q. What strategies improve metabolic stability of this compound in preclinical studies?

  • Deuterium labeling : Replace labile H atoms (e.g., acetamide NH) to slow CYP450-mediated oxidation .
  • Prodrug design : Mask the pyridazinone carbonyl as a methyl ester, improving oral bioavailability in rodent models .

Methodological Considerations

Q. How to address low reproducibility in scaled-up synthesis?

  • Process optimization : Switch from batch to flow chemistry for exothermic steps (e.g., SOCl2_2 reactions), ensuring consistent temperature control .
  • Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR to monitor reaction progression in real time .

Q. What analytical techniques differentiate polymorphic forms of this compound?

  • PXRD : Compare diffraction patterns (e.g., peaks at 2θ = 12.5°, 18.7°) to identify crystalline vs. amorphous forms .
  • DSC : Detect melting point variations (>5°C differences indicate distinct polymorphs) .

Q. How to design a high-content screening assay for neuroinflammatory targets?

  • Cell model : Use LPS-stimulated BV2 microglial cells and measure TNF-α/IL-6 suppression via ELISA.
  • Dose-response : Test 0.1–100 µM concentrations with 24-hour exposure. Include positive controls (e.g., dexamethasone) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.